molecular formula C14H9Br2N B074354 3,6-Dibromo-9-vinylcarbazole CAS No. 1214-16-0

3,6-Dibromo-9-vinylcarbazole

Cat. No.: B074354
CAS No.: 1214-16-0
M. Wt: 351.04 g/mol
InChI Key: ORMIJZCMQBMNFA-UHFFFAOYSA-N
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Description

3,6-Dibromo-9-vinylcarbazole is an organic compound with the molecular formula C14H9Br2N It is a derivative of carbazole, a tricyclic aromatic compound, and features bromine atoms at the 3 and 6 positions, as well as a vinyl group at the 9 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromo-9-vinylcarbazole typically involves the bromination of 9-vinylcarbazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane, under controlled temperature conditions to ensure selective bromination at the 3 and 6 positions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, concentration, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dibromo-9-vinylcarbazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The vinyl group can participate in oxidation and reduction reactions, leading to the formation of different functional groups.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted carbazoles can be obtained.

    Oxidation Products: Aldehydes, ketones, or carboxylic acids can be formed.

    Polymerization Products: Polymers with unique electronic and optical properties.

Scientific Research Applications

3,6-Dibromo-9-vinylcarbazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Its derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing into its use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is used in the production of materials with specific electronic and optical properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Comparison with Similar Compounds

    3,6-Dibromo-9-ethylcarbazole: Similar structure but with an ethyl group instead of a vinyl group.

    3,6-Dibromo-9-phenylcarbazole: Features a phenyl group at the 9 position.

    3,6-Dichloro-9-vinylcarbazole: Chlorine atoms instead of bromine at the 3 and 6 positions.

Uniqueness: 3,6-Dibromo-9-vinylcarbazole is unique due to the presence of both bromine atoms and a vinyl group, which confer distinct reactivity and potential for polymerization. This makes it particularly valuable in the synthesis of advanced materials with tailored properties.

Properties

IUPAC Name

3,6-dibromo-9-ethenylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Br2N/c1-2-17-13-5-3-9(15)7-11(13)12-8-10(16)4-6-14(12)17/h2-8H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORMIJZCMQBMNFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27599-53-7
Record name 9H-Carbazole, 3,6-dibromo-9-ethenyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27599-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30348184
Record name 3,6-Dibromo-9-vinylcarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214-16-0
Record name 3,6-Dibromo-9-ethenyl-9H-carbazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Dibromo-9-vinylcarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Dibromo-9-vinyl-9H-carbazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of a polymer matrix influence the photophysical properties of incorporated DBCz units?

A: The research demonstrates that while the polymer structure might differ (e.g., comparing poly(3,6-dibromo-9-vinylcarbazole) with a methacrylate copolymer containing DBCz units), the DBCz chromophores tend to arrange themselves in a particular geometry within the matrix. This preferential arrangement leads to the formation of two distinct excimer sites (E1 and E2) characterized by their unique emission wavelengths (460 nm and 510 nm, respectively) []. This highlights that even with different polymer backbones, the intrinsic properties of DBCz, and its tendency for specific spatial arrangements, play a significant role in defining the observed photophysical behavior.

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